molecular formula C6H8N2O B11755623 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

Cat. No.: B11755623
M. Wt: 124.14 g/mol
InChI Key: RXDOPTLDUWWYHE-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol: is a heterocyclic compound that belongs to the class of pyrazoles It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly as an inhibitor of specific enzymes. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties. These include anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The pathways involved may include inhibition of signal transduction and modulation of gene expression .

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
  • 1H-Pyrazolo[3,4-b]quinolines

Comparison: Compared to these similar compounds, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is unique due to its specific ring structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity . For example, while 1H-Pyrazolo[3,4-b]quinolines are known for their fluorescent properties, this compound is more commonly studied for its enzyme inhibitory effects .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol

InChI

InChI=1S/C6H8N2O/c9-6-2-4-8-5(6)1-3-7-8/h1,3,6,9H,2,4H2

InChI Key

RXDOPTLDUWWYHE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=N2)C1O

Origin of Product

United States

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